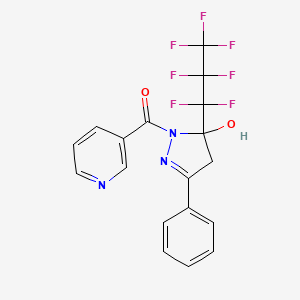
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, also known as CB-13, is a synthetic cannabinoid compound that has been developed for research purposes. It is a potent agonist of the cannabinoid receptor CB1, and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been used in various scientific research applications, including studies of the endocannabinoid system, drug development, and neuropharmacology. It has been shown to have high affinity for the CB1 receptor, and can be used to investigate the effects of CB1 receptor activation on various physiological and biochemical processes.
Mechanism of Action
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor by N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide results in the inhibition of adenylate cyclase, which leads to a decrease in the production of cyclic AMP. This in turn leads to a variety of downstream effects, including the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects, including analgesia, hypothermia, and hypolocomotion. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide in lab experiments is its high affinity for the CB1 receptor, which allows for precise and specific activation of the receptor. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is its potential for off-target effects, as it may also interact with other receptors and signaling pathways.
Future Directions
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide. One area of interest is the development of more selective CB1 receptor agonists, which could have potential therapeutic applications. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, as well as its potential as a treatment for various diseases and conditions. Finally, more research is needed to understand the potential risks and side effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, particularly in the context of long-term use.
Conclusion:
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is a synthetic cannabinoid compound that has been developed for research purposes. It has a high affinity for the CB1 receptor and has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide in lab experiments, there are several promising future directions for research on this compound. By continuing to study N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, we may gain a better understanding of the endocannabinoid system and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-phenoxybutyric acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.
properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-15(24-12-8-6-5-7-9-12)18(21)20-14-11-16(22-2)13(19)10-17(14)23-3/h5-11,15H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJRFYXXMVLQNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-[4-(dimethylamino)-2-methoxy-5-nitrobenzoyl]oxime hydrochloride](/img/structure/B5027922.png)

![N-[2-(tert-butylthio)ethyl]-3-nitrobenzamide](/img/structure/B5027928.png)
![4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5027933.png)
![1,8-dibromo-17-(2-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5027942.png)
![2-iodo-N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5027949.png)

![2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5027963.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isobutylglycinamide](/img/structure/B5027968.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5027993.png)
![methyl N-(anilinocarbonothioyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5028011.png)
![5-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028019.png)
![3-benzyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B5028026.png)
![5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028027.png)